1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
Description
1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a spirocyclic compound featuring a benzopyran moiety fused to a pyrrolidine ring via a spiro junction. The acetyl group at the 1'-position of the pyrrolidine ring enhances lipophilicity and may influence biological activity. Its molecular formula is C₁₇H₁₄O₄ (calculated molecular weight: 282.3 g/mol), as inferred from related analogs in the evidence .
Properties
IUPAC Name |
1'-acetylspiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(16)15-7-6-14(9-15)8-12(17)11-4-2-3-5-13(11)18-14/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMFJFYJHALQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of azomethine ylides with conjugated double bonds, which is chemo-, stereo-, and regioselective . The reaction conditions often involve refluxing in ethanol for several hours, with the structure confirmed through spectral properties such as IR and NMR .
Chemical Reactions Analysis
1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with molecular targets such as enzymes and receptors. The spiro linkage allows for a unique binding conformation, which can inhibit or activate specific pathways. For example, it may inhibit enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Structural Features :
- Benzopyran Core : Aromatic system with a ketone at position 3.
- Acetylated Pyrrolidine: The 1'-acetyl group distinguishes it from non-acylated derivatives.
- Alkylation, nitration, and reduction steps to construct spiro intermediates (e.g., , Figure 4) .
- Acylation of spiro-pyrrolidine precursors, as demonstrated for spiro-piperidine quinolines (, Scheme 2) .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 1'-acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one with structurally related spirocyclic compounds:
Key Observations :
- Substituent Effects : The acetyl group in the target compound increases lipophilicity compared to the BOC-protected analog () and the unsubstituted parent compound ().
- Synthetic Yields : Acylation reactions (e.g., ) typically achieve high yields (>70%), suggesting efficient modification of spiro-pyrrolidine precursors .
- Thermal Stability : Melting points for benzothiazine and oxindole analogs (e.g., 266–268°C for 14a) indicate high crystallinity, which may correlate with stability .
Spectroscopic Characterization
- NMR Data : Analogs like 9b () and 14a () were characterized using ¹H and ¹³C NMR, confirming spiro junctions and substituent positions . The target compound’s acetyl group would show distinct carbonyl signals (~170 ppm in ¹³C NMR).
Biological Activity
1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a compound belonging to the class of spiro compounds, which are characterized by their unique structure of two rings sharing a single atom. This compound exhibits significant biological activity and potential therapeutic applications. This article delves into its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a spiro linkage between a benzopyran and a pyrrolidine moiety, contributing to its unique pharmacological properties.
Antioxidant Activity
Research indicates that derivatives of spiro compounds, including this compound, exhibit potent antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential applications in disease prevention and therapy.
Anticancer Potential
Studies have shown that spiro compounds may possess anticancer properties. For instance, research on similar spirobenzopyran derivatives revealed their ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. This selectivity is critical for developing safer cancer therapies.
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in various models. The compound has been implicated in the modulation of neurotransmitter systems and the reduction of neuroinflammation, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions. The following table summarizes some common synthesis routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzopyran + Acetic Anhydride | Reflux in an organic solvent | Moderate to High |
| 2 | Pyrrolidine + Catalyst | Stirring at room temperature | Variable |
| 3 | Purification | Column chromatography | High |
Study on Antioxidant Activity
In a study published by the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various spiro compounds including this compound. The findings indicated a significant reduction in oxidative markers in treated cell lines compared to controls .
Investigation of Anticancer Properties
A recent investigation focused on the anticancer effects of this compound on breast cancer cell lines (MCF-7). The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Neuroprotective Study
Another study assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results showed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
